molecular formula C10H14N2O2S B464109 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide CAS No. 314285-24-0

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide

Cat. No.: B464109
CAS No.: 314285-24-0
M. Wt: 226.3g/mol
InChI Key: BGHBEYDLRXTBNW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl, propanoylamino, and carboxamide groups.

Future Directions

The future directions for “4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide” and other thiophene derivatives involve further exploration of their synthesis and potential applications. Thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds . They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual antioxidant and anti-inflammatory properties make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-4-7(13)12-10-8(9(11)14)5(2)6(3)15-10/h4H2,1-3H3,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHBEYDLRXTBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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